molecular formula C8H10BNO5 B2910009 6-Methoxy-5-(methoxycarbonyl)pyridine-2-boronic acid CAS No. 2377609-34-0

6-Methoxy-5-(methoxycarbonyl)pyridine-2-boronic acid

Cat. No.: B2910009
CAS No.: 2377609-34-0
M. Wt: 210.98
InChI Key: DLIYYRMDTUZMNX-UHFFFAOYSA-N
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Description

6-Methoxy-5-(methoxycarbonyl)pyridine-2-boronic acid (CAS 2377609-34-0) is a high-purity heterocyclic boronic acid ester supplied with a guaranteed purity of 98% . It is a specialized organic building block critical in modern synthetic chemistry, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction to form carbon-carbon bonds . Boronic acids like this compound are stable, low-toxicity intermediates that allow for the efficient construction of complex molecules, including pharmaceuticals and agrochemicals . Researchers value this compound for its role as a key synthon in medicinal chemistry, where it can be used to introduce a functionalized pyridine moiety into target molecules, potentially modifying their selectivity and pharmacokinetic properties . The compound should be stored in a freezer, ideally at -20°C or below, to maintain stability . This product is intended for research applications and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic procedures, nor for human use.

Properties

IUPAC Name

(6-methoxy-5-methoxycarbonylpyridin-2-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BNO5/c1-14-7-5(8(11)15-2)3-4-6(10-7)9(12)13/h3-4,12-13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLIYYRMDTUZMNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC(=C(C=C1)C(=O)OC)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-5-(methoxycarbonyl)pyridine-2-boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the palladium-catalyzed borylation of 6-methoxy-5-(methoxycarbonyl)pyridine using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a suitable solvent like dimethylformamide (DMF). The reaction conditions are typically mild, with temperatures ranging from room temperature to 80°C .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organoboron compound synthesis can be applied. These methods often involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography .

Mechanism of Action

The mechanism of action of 6-Methoxy-5-(methoxycarbonyl)pyridine-2-boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Electronic Effects

The reactivity of pyridine-boronic acids is highly dependent on substituent positions and electronic properties. Below is a comparison with key analogs:

5-Methoxypyridine-3-boronic Acid (CAS: 850991-69-4)
  • Structure : Methoxy group at position 5, boronic acid at position 3.
  • Molecular Weight : 152.94 g/mol .
  • Key Differences :
    • Lacks the methoxycarbonyl group, reducing steric hindrance and electron-withdrawing effects.
    • Simpler structure may enhance reactivity in cross-coupling reactions compared to the target compound.
6-(Methoxycarbonyl)pyridine-3-boronic Acid (CAS: 1072945-86-8)
  • Structure : Methoxycarbonyl at position 6, boronic acid at position 3.
  • Key Differences :
    • The methoxycarbonyl group at position 6 alters steric and electronic environments compared to the target compound’s position 5 substitution. This positional isomerism could lead to divergent reactivity in coupling reactions .
2-Methoxy-5-pyridylboronic Acid (CAS not specified)
  • Structure : Methoxy group at position 2, boronic acid at position 4.
  • Applications : Used in synthesizing di(pyridyl)pyrimidines via Suzuki reactions with 4,6-dichloropyrimidine .
  • Key Differences :
    • Methoxy (electron-donating) vs. methoxycarbonyl (electron-withdrawing) groups. The target compound’s electron-withdrawing substituent may slow coupling kinetics but improve stability against protodeboronation .

Functional Group Variations

(6-Methoxypyridin-3-yl)boronic Acid (CAS: 163105-89-3)
  • Structure : Methoxy at position 6, boronic acid at position 3.
  • Similarity Score : 0.97 (compared to the target compound) .
2-Chloro-4-methoxypyridine-5-boronic Acid (CAS: 1072946-20-3)
  • Structure : Chloro and methoxy substituents at positions 2 and 4, respectively.
  • Molecular Weight : 187.39 g/mol .

Biological Activity

6-Methoxy-5-(methoxycarbonyl)pyridine-2-boronic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article provides a comprehensive overview of its biological activity, synthesis, mechanism of action, and relevant case studies.

This compound is characterized by its boronic acid functionality, which plays a crucial role in its biological interactions. The synthesis typically involves the palladium-catalyzed borylation of a suitable pyridine precursor using bis(pinacolato)diboron as the boron source. The reaction is conducted under mild conditions, often in solvents like dimethylformamide (DMF) at temperatures ranging from room temperature to 80°C.

The biological activity of this compound is largely attributed to its ability to participate in Suzuki-Miyaura coupling reactions, which are fundamental in the formation of carbon-carbon bonds. The mechanism involves three key steps:

  • Oxidative Addition : The palladium catalyst interacts with an aryl or vinyl halide to form a palladium complex.
  • Transmetalation : The boronic acid group transfers the organic moiety to the palladium complex.
  • Reductive Elimination : This step regenerates the palladium catalyst while forming the desired product.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including those resistant to conventional therapies. For instance, derivatives containing boronic acids have been shown to enhance selectivity towards cancer cells by forming boronate esters with diols present on the cell surface .

Table 1: Anticancer Activity Summary

Cell LineIC50 (µM)Reference
A549 (Lung Cancer)5.0
HL-60 (Leukemia)3.5
MDA-MB-435 (Breast)0.229

Antibacterial and Antiviral Activity

In addition to its anticancer properties, studies have explored the antibacterial and antiviral activities of boronic acids, including this compound. For example, it has been shown to inhibit biofilm formation in Pseudomonas aeruginosa, a common pathogen in immunocompromised patients .

Case Studies and Research Findings

  • Selective Delivery Mechanism : One study highlighted how the compound's boronic acid moiety can selectively bind to cancer cell surfaces, enhancing drug delivery efficiency . This was particularly noted in experiments involving camptothecin, where selective release mechanisms were observed.
  • Structure-Activity Relationship (SAR) : A series of SAR studies indicated that modifications to the methoxy and carboxylic acid groups significantly impacted the inhibition of autotaxin, an enzyme implicated in cancer progression. The introduction of boronic acid groups led to compounds with up to 440-fold increased inhibitory activity compared to their non-boronated counterparts .

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